

CAS number and molecular weight of Methylatropine bromide

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Compound of Interest

Compound Name: Methylatropine bromide

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Methylatropine Bromide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methylatropine bromide**, a quaternary ammonium derivative of atropine. It serves as a crucial tool in research and pharmaceutical development due to its specific antagonistic action on muscarinic acetylcholine receptors with limited central nervous system penetration. This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

Methylatropine bromide is a synthetic compound valued for its peripheral anticholinergic effects. A summary of its key identifiers and physicochemical properties is presented below.



Property	Value	Citation(s)	
CAS Number	2870-71-5	[1][2][3][4]	
Molecular Formula	C18H26BrNO3	[5]	
Molecular Weight	384.31 g/mol	[2][3][4]	
Synonyms	Atropine methyl bromide, Methylatropini bromidum	[2][6]	
Appearance	Crystalline solid	[7]	
Solubility	Approximately 10 mg/mL in water	ximately 10 mg/mL in [7]	
Storage	-20°C	[7]	

Mechanism of Action and Signaling Pathways

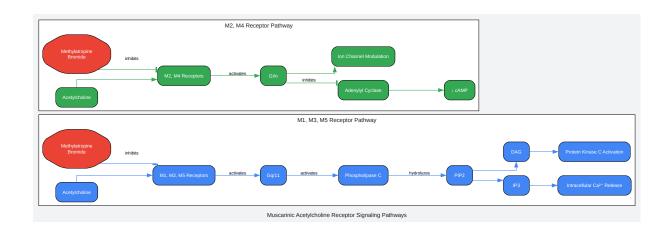
Methylatropine bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. This peripheral selectivity is a key feature in its research applications.

The antagonism of mAChRs by **Methylatropine bromide** disrupts the signaling cascades initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), which couple to different G-proteins and downstream effectors.

- M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). **Methylatropine bromide** blocks these receptors, thereby inhibiting this signaling cascade.
- M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding
 to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased
 intracellular cyclic AMP (cAMP) levels. The βy subunits of the Gi/o protein can also directly



modulate ion channels, such as activating inwardly rectifying potassium channels. By antagonizing M2 and M4 receptors, **Methylatropine bromide** prevents the inhibition of adenylyl cyclase and the modulation of ion channels.



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Figure 1: Inhibition of Muscarinic Acetylcholine Receptor Signaling by **Methylatropine Bromide.**

Experimental Protocols

The following sections detail methodologies for key experiments involving **Methylatropine bromide**, designed for reproducibility and accuracy in a research setting.



Radioligand Binding Assay for Muscarinic Receptors

This assay is employed to determine the binding affinity (Ki) of **Methylatropine bromide** for muscarinic receptor subtypes. The principle involves the competitive displacement of a radiolabeled ligand by unlabeled **Methylatropine bromide**.[8]

- 1. Membrane Preparation (from cell culture or tissue):
- Harvest cells expressing the target muscarinic receptor subtype.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer.
- Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
- Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
- Repeat the centrifugation and resuspension step.
- Resuspend the final membrane pellet in an appropriate volume of Assay Buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA Protein Assay Kit).
- 2. Binding Assay:
- In a 96-well plate, set up the following reactions in triplicate:
 - Total Binding: Radioligand (e.g., [³H]-N-methylscopolamine), Assay Buffer, and membrane preparation.
 - Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g.,
 10 μM Atropine), and membrane preparation.
 - Competitive Binding: Radioligand, varying concentrations of Methylatropine bromide, and membrane preparation.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Foundational & Exploratory

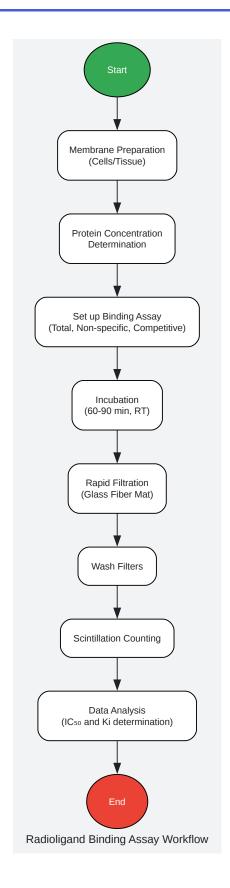




3. Filtration and Scintillation Counting:

- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat.
- Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
- Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- 4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the Methylatropine bromide concentration.
- Determine the IC₅₀ value (the concentration of **Methylatropine bromide** that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation.





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Figure 2: Generalized Experimental Workflow for a Radioligand Binding Assay.



Calcium Mobilization Assay

This functional assay measures the ability of **Methylatropine bromide** to antagonize the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).[9][10]

1. Cell Preparation:

- Plate cells expressing the target receptor (e.g., CHO-hM1 cells) in a 96-well black-walled, clear-bottom plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
- 2. Antagonist Pre-incubation:
- Wash the cells with an appropriate buffer (e.g., HBSS).
- Add varying concentrations of Methylatropine bromide to the wells and incubate for a specified period to allow for receptor binding.
- 3. Agonist Stimulation and Signal Detection:
- Place the plate in a fluorescence plate reader (e.g., FLEXStation).
- Establish a baseline fluorescence reading.
- Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells.
- Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
- 4. Data Analysis:
- Determine the peak fluorescence response for each concentration of Methylatropine bromide.



- Plot the percentage of agonist response against the logarithm of the Methylatropine bromide concentration.
- Calculate the IC₅₀ value for the inhibition of the calcium response.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of **Methylatropine bromide**.

Parameter	Value	Conditions	Citation(s)
IC50	< 0.1 nM	Radioligand binding assay using isolated porcine brain membranes	[2]
IC50	6 nM	Functional antagonism of carbachol-induced calcium mobilization in CHO-hM1 cells	[9]
ED50	5.5 μg/kg (i.v.)	Reduction of acetylcholine-induced decrease in blood pressure in rats	[2]

Conclusion

Methylatropine bromide is a potent and peripherally selective muscarinic acetylcholine receptor antagonist. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers and drug development professionals investigating the roles of the peripheral cholinergic system. The experimental protocols provided herein offer a foundation for the consistent and accurate characterization of its pharmacological effects.



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